

Application Notes: Amoxicillin D4 for Therapeutic Drug Monitoring

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Compound of Interest

Compound Name: Amoxicillin D4

Cat. No.: B1151948

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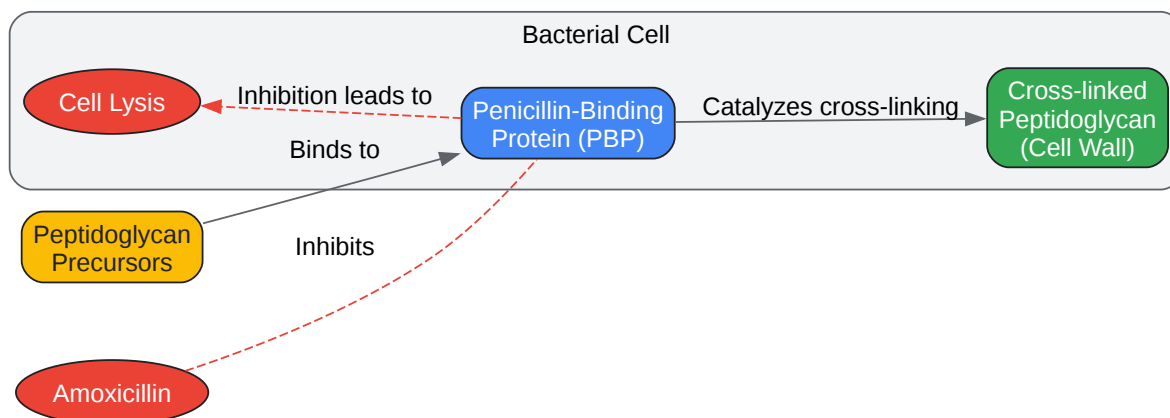
Introduction

Amoxicillin, a broad-spectrum, semi-synthetic beta-lactam antibiotic, is one of the most prescribed antibacterial agents globally.^{[1][2]} Its therapeutic efficacy is dependent on the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the infecting pathogen.^[1] However, significant pharmacokinetic variability, particularly in critically ill patients, can lead to suboptimal drug exposure, potentially resulting in treatment failure and the emergence of antimicrobial resistance. Therapeutic Drug Monitoring (TDM) of amoxicillin is an essential tool to optimize dosing regimens and improve clinical outcomes.^[1]

Amoxicillin D4, a deuterated analog of amoxicillin, serves as an ideal internal standard for the quantification of amoxicillin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate and precise measurements for effective TDM.^[3]

Mechanism of Action of Amoxicillin

Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and competitively inhibits penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to PBPs, amoxicillin blocks the transpeptidation step, which involves the cross-linking of peptide chains in the peptidoglycan backbone. This inhibition leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.



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Caption: Mechanism of amoxicillin action on bacterial cell wall synthesis.

Experimental Protocol: Quantification of Amoxicillin in Human Plasma using LC-MS/MS with Amoxicillin D4 Internal Standard

This protocol outlines a method for the quantitative analysis of amoxicillin in human plasma for TDM, utilizing **Amoxicillin D4** as an internal standard.

Materials and Reagents

- Amoxicillin reference standard
- **Amoxicillin D4** internal standard (IS)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Ammonium acetate

- Human plasma (drug-free)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

- Stock Solutions (1 mg/mL):
 - Accurately weigh and dissolve amoxicillin and **Amoxicillin D4** in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Standard Solutions:
 - Prepare serial dilutions of the amoxicillin stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create working standard solutions at various concentrations.
 - Prepare a working internal standard solution of **Amoxicillin D4** at a fixed concentration (e.g., 1 µg/mL) in the same diluent.
- Calibration Standards (CS):
 - Spike blank human plasma with the amoxicillin working standard solutions to achieve a calibration curve ranging from approximately 10 to 15,000 ng/mL.
- Quality Control (QC) Samples:
 - Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 30, 800, and 8000 ng/mL).

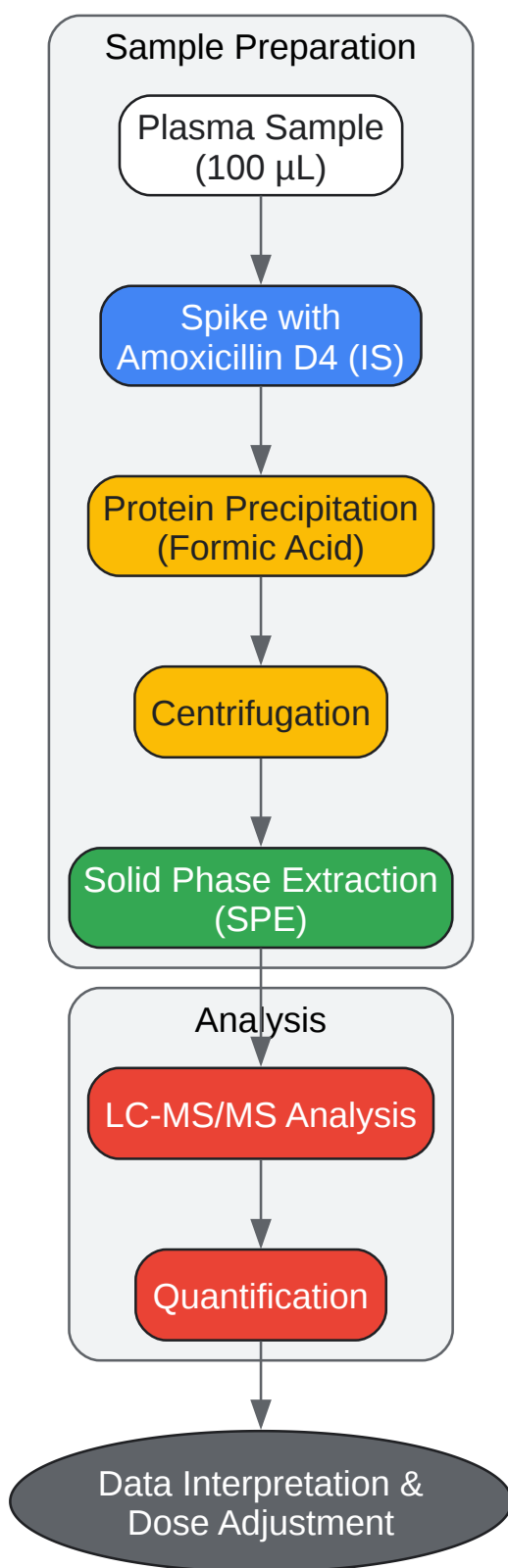
Sample Preparation (Solid Phase Extraction)

- To 100 µL of plasma sample (CS, QC, or unknown), add 25 µL of the **Amoxicillin D4** working internal standard solution and vortex briefly.
- Add 100 µL of 1% formic acid in water and vortex for 30 seconds.
- Centrifuge the samples at 14,000 x g for 5 minutes at 10°C.

- Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 1% formic acid in water.
- Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1.0 mL of 1% formic acid in water, followed by 1.0 mL of water.
- Dry the cartridge under nitrogen for 1 minute.
- Elute the analytes with 1.0 mL of the mobile phase.
- Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: A C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 μ m) is suitable.
 - Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) can be used.
 - Flow Rate: 0.5 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Amoxicillin: m/z 363.9 \rightarrow 223.1
 - **Amoxicillin D4**: m/z 368.0 \rightarrow 227.1



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Caption: Experimental workflow for amoxicillin TDM.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods for amoxicillin quantification using a deuterated internal standard.

Table 1: Linearity and Sensitivity of Amoxicillin Quantification

Parameter	Value	Reference
Linearity Range	10 - 15,000 ng/mL	
Correlation Coefficient (r^2)	≥ 0.9945	
Lower Limit of Quantification (LLOQ)	10 ng/mL	

Table 2: Accuracy and Precision of Amoxicillin Quantification

QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%RE)	Reference
Low	$\leq 7.08\%$	$\leq 7.08\%$	-1.26% to 10.9%	
Medium	$\leq 7.08\%$	$\leq 7.08\%$	-1.26% to 10.9%	
High	$\leq 7.08\%$	$\leq 7.08\%$	-1.26% to 10.9%	

Table 3: Recovery of Amoxicillin from Human Plasma

QC Level	Mean Extraction Recovery	Reference
Low, Medium, High	$\sim 99.6\%$	

Conclusion

The use of **Amoxicillin D4** as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust, accurate, and precise method for quantifying amoxicillin

concentrations in patient plasma. This enables clinicians to individualize dosing regimens, thereby optimizing therapeutic efficacy, minimizing the risk of toxicity, and combating the development of antimicrobial resistance. The detailed protocol and performance characteristics outlined in these application notes serve as a valuable resource for researchers and clinical laboratories implementing amoxicillin TDM.

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References

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